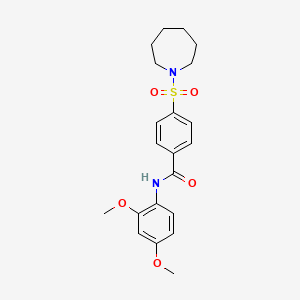

4-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)benzamide

CAS No.: 851289-01-5

Cat. No.: VC6467373

Molecular Formula: C21H26N2O5S

Molecular Weight: 418.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851289-01-5 |

|---|---|

| Molecular Formula | C21H26N2O5S |

| Molecular Weight | 418.51 |

| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)benzamide |

| Standard InChI | InChI=1S/C21H26N2O5S/c1-27-17-9-12-19(20(15-17)28-2)22-21(24)16-7-10-18(11-8-16)29(25,26)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) |

| Standard InChI Key | GLVFBRDMOAJLNL-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC |

Introduction

Overview of 4-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)benzamide

4-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)benzamide is an organic compound characterized by the following features:

-

A benzamide core functionalized with a sulfonyl group attached to an azepane ring.

-

A dimethoxyphenyl group, which contributes to its chemical reactivity and potential biological activity.

Synthesis and Preparation

The synthesis of this compound typically involves:

-

Sulfonylation of azepane: Introducing the sulfonyl group to the azepane ring.

-

Coupling reaction: Reacting the sulfonated azepane with a benzamide derivative containing the dimethoxyphenyl group.

These reactions often require controlled conditions, including specific catalysts, solvents, and temperature regulation to ensure high yield and purity.

Applications

The compound's unique structure makes it a candidate for various applications:

-

Medicinal Chemistry: Potential as a pharmacological agent due to its functional groups that may interact with enzymes or receptors.

-

Chemical Synthesis: Used as a building block for more complex organic molecules.

-

Biological Research: Investigated for its role as an enzyme inhibitor or receptor modulator.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit:

-

Antimicrobial activity: Effective against Gram-positive and Gram-negative bacteria.

-

Anticancer properties: Potential to inhibit cancer cell proliferation through apoptosis induction.

-

Anti-inflammatory effects: Reduction in cytokine production.

Further research is needed to confirm these activities specifically for this compound.

Mechanism of Action

The biological activity of this compound likely arises from interactions between its sulfonamide moiety and biological targets:

-

Enzyme inhibition: Mimicking substrate structures or binding to active sites.

-

Receptor modulation: Acting as an agonist or antagonist in signaling pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume